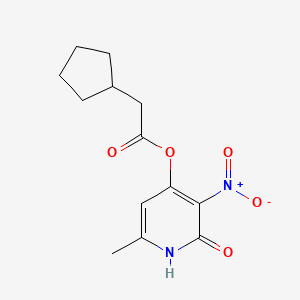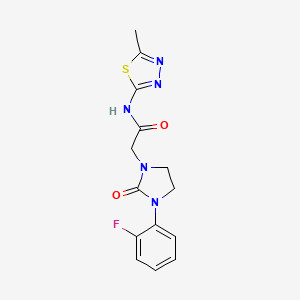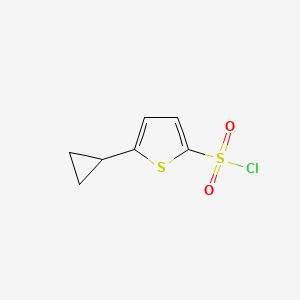
5-Cyclopropylthiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylthiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 2141875-46-7 . It has a molecular weight of 222.72 . The IUPAC name for this compound is this compound . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7ClO2S2/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Material Applications
Sulfonyl chlorides, like 5-Cyclopropylthiophene-2-sulfonyl chloride, are extensively utilized in various industrial and laboratory applications. They are crucial in the production of detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. The synthesis process of sulfonyl chlorides is versatile, involving reactions with aliphatic hydrocarbons, sulfuryl halides, or sulfur dioxide and chlorine, among others. Their applications are broad due to the high yields and simple conditions required for their synthesis, making them valuable in the production of sulfonic acids esters and other chemical intermediates (Lezina, Rubtsova & Kuchin, 2011).
Chemiluminescence and Light Production
Sulfonyl chloride derivatives play a significant role in chemiluminescence. For example, sulfanyl-substituted bicyclic dioxetanes, after being oxidized to sulfinyl- and sulfonyl-substituted dioxetanes, exhibit light emission upon base-induced decomposition. The wavelengths and intensity of emitted light vary with the type of substituent, indicating potential applications in light-emitting materials and chemical sensors (Watanabe, Kikuchi, Maniwa, Ijuin & Matsumoto, 2010).
Advanced Polymer Chemistry
This compound can be involved in the synthesis of high molecular weight polymers, such as sulfonated poly(p-phenylene) derivatives, which are used in proton exchange membranes. These membranes are key components in various electrochemical applications due to their high thermal stability, organosolubility, and excellent proton conductivity. The sulfonation process is critical in introducing sulfonic acid moieties to the polymers, enhancing their ion exchange capacities, water absorption capabilities, and proton conductivities (Ghassemi & McGrath, 2004).
Medicinal Chemistry
Sulfonyl chloride derivatives are utilized in the synthesis of various bioactive compounds. For instance, they are involved in the synthesis of thiadiazole sulfonamides, showing potential antiviral activities. The process involves multiple steps, including conversion of intermediates into sulfonyl chloride derivatives, followed by nucleophilic attack to produce sulfonamides. These compounds exhibit bioactivity against certain viruses, indicating their importance in drug discovery and pharmaceutical chemistry (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu & Zhang, 2010).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P271 (avoid breathing dust/fume/gas/mist/vapors/spray), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Mécanisme D'action
Target of Action
The primary targets of 5-Cyclopropylthiophene-2-sulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
Propriétés
IUPAC Name |
5-cyclopropylthiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S2/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGAHRYSMWPRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(S2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

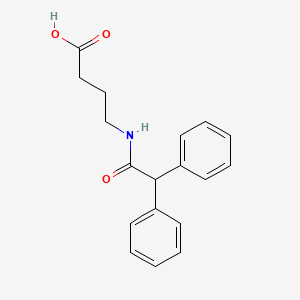
![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2633729.png)
![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2633731.png)


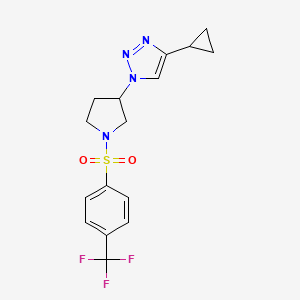
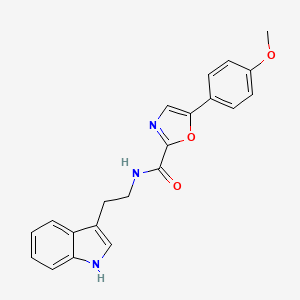
![6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2633741.png)
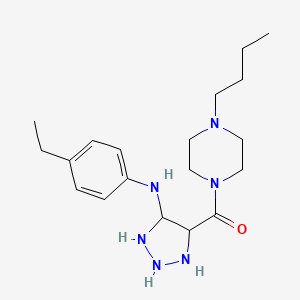
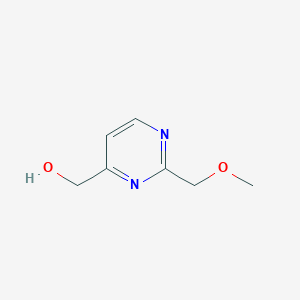
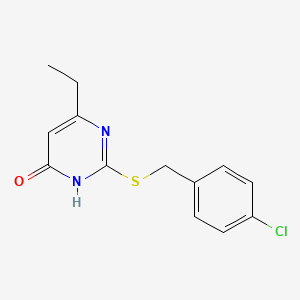
![4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633746.png)
